molecular formula C9H8BrFO2 B1613203 Methyl 2-(2-bromo-4-fluorophenyl)acetate CAS No. 949168-34-7

Methyl 2-(2-bromo-4-fluorophenyl)acetate

Cat. No. B1613203
CAS RN: 949168-34-7
M. Wt: 247.06 g/mol
InChI Key: VLQWWEBJMRNYDR-UHFFFAOYSA-N
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Description

“Methyl 2-(2-bromo-4-fluorophenyl)acetate” is a chemical compound with the CAS Number: 71783-54-5 . It has a molecular weight of 247.06 . The IUPAC name for this compound is methyl bromo (4-fluorophenyl)acetate .


Synthesis Analysis

The synthesis of “Methyl 2-(2-bromo-4-fluorophenyl)acetate” involves a reaction where 2-(4-bromo-2-fluorophenyl)acetic acid is combined with methanol in the presence of sulfuric acid . The solution is then heated to reflux overnight .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(2-bromo-4-fluorophenyl)acetate” is C9H8BrFO2 . The InChI code for this compound is 1S/C9H8BrFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 . The canonical SMILES representation is COC(=O)CC1=C(C=C(C=C1)Br)F .


Physical And Chemical Properties Analysis

“Methyl 2-(2-bromo-4-fluorophenyl)acetate” is a liquid at room temperature . It has a molecular weight of 247.06 g/mol . The compound has a topological polar surface area of 26.3 Ų . It has 3 rotatable bonds and does not have any hydrogen bond donors but has 3 hydrogen bond acceptors .

Scientific Research Applications

1. Synthesis of Monofluorinated Molecules

Methyl 2-(2-bromo-4-fluorophenyl)acetate plays a role in the synthesis of monofluorinated small molecules. These molecules have applications in various chemical processes due to their unique structural and electronic properties, such as the formation of hydrogen bonds in crystal structures (Burns & Hagaman, 1993).

2. Radiopharmaceutical Intermediates

This compound is useful in the production of radiopharmaceutical intermediates, particularly in the synthesis of fluoroarylketones. These intermediates are crucial for developing diagnostic and therapeutic agents in nuclear medicine (Banks & Hwang, 1994).

3. Key Intermediate in Pharmaceutical Synthesis

It serves as a key intermediate in synthesizing important pharmaceutical compounds. For instance, it is used in synthesizing atorvastatin calcium, a widely prescribed statin for cholesterol management (Zhang Yi-fan, 2010).

4. Formation of Halo-Nitrocyclohexadienones

Methyl 2-(2-bromo-4-fluorophenyl)acetate is involved in the formation of halo-nitrocyclohexadienones. These compounds have potential applications in organic synthesis and material science (Clewley et al., 1989).

5. Enantioselective Microbial Reduction

The compound is used in the enantioselective microbial reduction processes. This method is essential for producing chiral intermediates for pharmaceutical applications (Patel et al., 2004).

6. Organic Experiment Design in Education

Its derivative, methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate, is used in organic experiment designs, enhancing students' interest in scientific research and experimental skills (Min, 2015).

7. Synthesis of Novel Biologically Active Compounds

The compound is integral in synthesizing novel biologically active compounds, including those with antimicrobial and antihypertensive properties (Saeed et al., 2010; Abdel-Wahab et al., 2008)(https://consensus.app/papers/synthesis-reactions-thiosemicarbazides-triazoles-abdelwahab/1eb63ecab89e507a9137c54ae52b92e0/?utm_source=chatgpt).

Safety and Hazards

“Methyl 2-(2-bromo-4-fluorophenyl)acetate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Relevant Papers There are several peer-reviewed papers and technical documents related to “Methyl 2-(2-bromo-4-fluorophenyl)acetate” available at Sigma-Aldrich .

properties

IUPAC Name

methyl 2-(2-bromo-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQWWEBJMRNYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648961
Record name Methyl (2-bromo-4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-bromo-4-fluorophenyl)acetate

CAS RN

949168-34-7
Record name Methyl (2-bromo-4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thionyl chloride (6 mL) was added dropwise to a solution of 2-bromo-4-fluorophenylacetic acid (5.0 g) in methanol (50 mL), and the reaction solution was stirred at room temperature for one hour. The reaction mixture was concentrated under reduced pressure, and then the residue was dissolved in ethyl acetate. The solution was filtered through a silica gel pad (carrier: Chromatorex NH), and the filtrate was concentrated under reduced pressure to obtain methyl 2-bromo-4-fluorophenylacetate (5.53 g). A solution of methyl 2-bromo-4-fluorophenylacetate (2.0 g) in DMF (5 mL) was added to a suspension of sodium hydride (containing mineral oil at 40%, 356 mg) in DMF (20 mL) under ice-cooling. The reaction solution was stirred for 10 minutes, further stirred at room temperature for 30 minutes and then ice-cooled again. A solution of 1-chloro-3-iodopropane (1.82 g) in DMF (5 mL) was added to the reaction mixture, and the reaction solution was stirred at room temperature for three hours. Water and ethyl acetate were added to the reaction mixture, and the organic layer was separated. The resulting organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. Hydrazine monohydrate (8 mL) was added to a solution of the resulting crude purified methyl 5-chloro-2-(2-bromo-4-fluoro)phenylpentanoate (2.75 g) in ethanol (20 mL), and the reaction solution was heated under reflux for 3.5 hours. The reaction solution was left to cool to room temperature and then concentrated under reduced pressure. Saturated sodium bicarbonate water and ethyl acetate and were added to the residue, and the organic layer was separated. The resulting organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (elution solvent: ethyl acetate-methanol system) to obtain 1.157 g of the title compound. The property values of the compound are as follows.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Sulfuric acid (1.50 mL) was added cautiously to a solution of 2-bromo-4-fluorophenylacetic acid (1.00 g, 4.29 mmol) in MeOH (25 mL) and the resulting mixture stirred overnight at room temperature. Saturated aqueous Na2CO3 solution was added until the pH of the mixture was 14, then the aqueous layer was extracted with DCM (2×100 mL). The combined organics were dried over MgSO4 then the volatiles were removed in vacuo to yield the title compound A48 as a clear oil (1.00 g, 94%); 1H NMR (400 MHz, CDCl3) δ 7.34 (dd, J=8.2, 2.6 Hz, 1H), 7.29 (dd, J=8.5, 6.0 Hz, 1H), 7.03 (td, J=8.3, 2.6 Hz, 1H), 3.79 (s, 2H), 3.74 (s, 3H). LCMS-A: rt 5.911 min.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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